molecular formula C22H16BrNO4S B281737 4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

Cat. No. B281737
M. Wt: 470.3 g/mol
InChI Key: HJSLLIYFRAJNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide is a chemical compound with potential applications in scientific research. This compound is a member of the benzofuran class of compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase and lipoxygenase enzymes. Carbonic anhydrase is an enzyme that plays a role in the regulation of acid-base balance in the body, while lipoxygenase is an enzyme that is involved in the synthesis of leukotrienes, which are involved in inflammatory responses.
Biochemical and Physiological Effects:
4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been shown to possess anti-inflammatory, antitumor, and antiviral activities. It has also been reported to inhibit the activity of carbonic anhydrase and lipoxygenase enzymes. These properties suggest that this compound may have potential therapeutic applications in the treatment of various diseases, such as cancer, viral infections, and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide in lab experiments is its potential therapeutic applications. This compound may be useful in the development of drugs for the treatment of various diseases. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the research on 4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to study the toxicity and safety of this compound. Additionally, further studies are needed to optimize the synthesis method and to develop new synthetic routes for this compound. Finally, the potential of this compound as a lead compound for drug development should be explored.

Synthesis Methods

The synthesis of 4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been reported in the literature using various methods. One of the methods involves the reaction of 7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-bromoaniline and benzenesulfonamide to give the final product.

Scientific Research Applications

4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has potential applications in scientific research. This compound has been reported to possess anti-inflammatory, antitumor, and antiviral activities. It has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and lipoxygenase. These properties make this compound a potential candidate for drug development.

properties

Molecular Formula

C22H16BrNO4S

Molecular Weight

470.3 g/mol

IUPAC Name

4-bromo-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

InChI

InChI=1S/C22H16BrNO4S/c23-13-8-10-14(11-9-13)29(26,27)24-18-12-17-21-19(25)6-3-7-20(21)28-22(17)16-5-2-1-4-15(16)18/h1-2,4-5,8-12,24H,3,6-7H2

InChI Key

HJSLLIYFRAJNSO-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)Br

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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